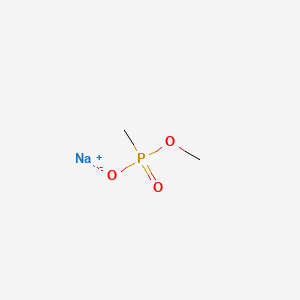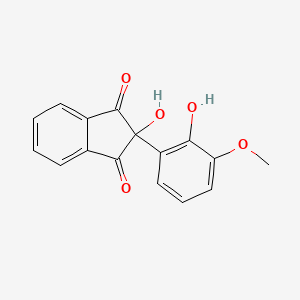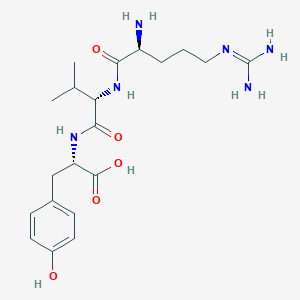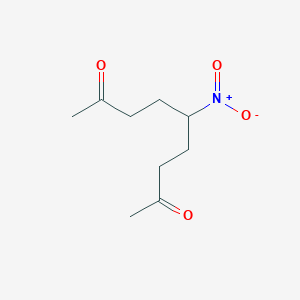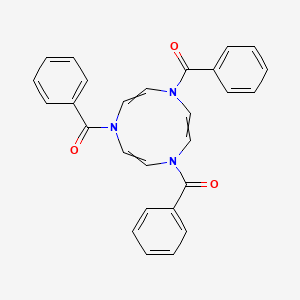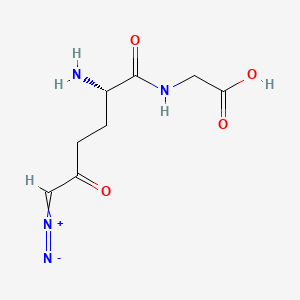![molecular formula C16H14O6 B14438682 [5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol CAS No. 79422-40-5](/img/structure/B14438682.png)
[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol is a chemical compound belonging to the class of benzodioxoles. This compound is characterized by the presence of two benzodioxole rings connected by a single bond, with each ring bearing a hydroxymethyl group at the 6-position. Benzodioxoles are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol typically involves the reaction of 1,3-benzodioxole with formaldehyde under acidic conditions to form the hydroxymethyl derivative. The reaction can be carried out using a variety of catalysts, including Lewis acids such as boron trifluoride or aluminum chloride. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of [5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Common industrial methods include the use of fixed-bed reactors and flow reactors, which allow for efficient heat and mass transfer, leading to improved reaction rates and product yields.
Analyse Des Réactions Chimiques
Types of Reactions
[5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzodioxole rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid in sulfuric acid for nitration at low temperatures.
Major Products Formed
Oxidation: Formation of [5,5’-Bi-1,3-benzodioxole]-6,6’-dicarboxylic acid.
Reduction: Formation of [5,5’-Bi-1,3-benzodioxole]-6,6’-diol.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives of [5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol.
Applications De Recherche Scientifique
[5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of [5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Safrole: A benzodioxole derivative with an allyl group at the 5-position, known for its use in the synthesis of MDMA and as a flavoring agent.
Piperonyl Butoxide: A benzodioxole derivative used as a pesticide synergist to enhance the efficacy of insecticides.
Uniqueness
[5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol is unique due to its symmetrical structure and the presence of two hydroxymethyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
79422-40-5 |
|---|---|
Formule moléculaire |
C16H14O6 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
[6-[6-(hydroxymethyl)-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]methanol |
InChI |
InChI=1S/C16H14O6/c17-5-9-1-13-15(21-7-19-13)3-11(9)12-4-16-14(20-8-22-16)2-10(12)6-18/h1-4,17-18H,5-8H2 |
Clé InChI |
KNNPVLGXUKWPMQ-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)CO)C3=CC4=C(C=C3CO)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8'S,9'S,10'R,13'R,14'S,17'R)-10',13'-Dimethyl-17'-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4'-cyclopenta[a]phenanthrene]](/img/structure/B14438602.png)
